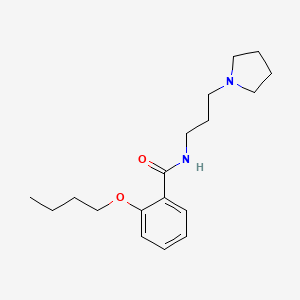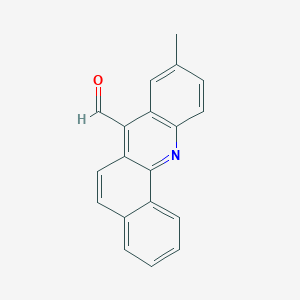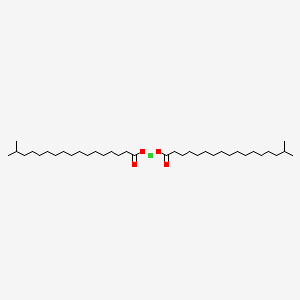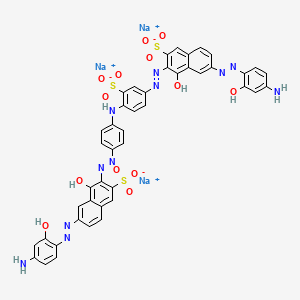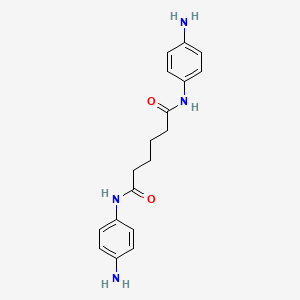![molecular formula C13H13ClN4O3S B13792997 2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide CAS No. 77952-76-2](/img/structure/B13792997.png)
2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a nitroimidazole core, which is known for its biological activity, particularly in antimicrobial and antiparasitic agents.
Méthodes De Préparation
The synthesis of 2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Nitroimidazole Core: The nitroimidazole core can be synthesized through the nitration of imidazole derivatives.
Introduction of the Chlorophenylmethyl Group: This step involves the alkylation of the nitroimidazole core with a chlorophenylmethyl halide under basic conditions.
Attachment of the Sulfanylacetamide Group: The final step involves the reaction of the intermediate with a sulfanylacetamide derivative, typically under mild conditions to avoid decomposition of the nitro group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for hydrogenation), and various nucleophiles for substitution reactions. Major products formed from these reactions include amine derivatives and substituted imidazole compounds.
Applications De Recherche Scientifique
2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial activity, making it a candidate for the development of new antibiotics.
Medicine: Due to its nitroimidazole core, it has potential as an antiparasitic agent, particularly against protozoan infections.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mécanisme D'action
The mechanism of action of 2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide involves the interaction of the nitroimidazole core with biological targets. The nitro group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components. This results in the inhibition of microbial growth and replication.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide include:
Metronidazole: Another nitroimidazole derivative with antimicrobial activity.
Tinidazole: Similar in structure and function to metronidazole, used as an antiparasitic agent.
Ornidazole: Another nitroimidazole with applications in treating protozoan infections.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other nitroimidazole derivatives.
Propriétés
Numéro CAS |
77952-76-2 |
|---|---|
Formule moléculaire |
C13H13ClN4O3S |
Poids moléculaire |
340.79 g/mol |
Nom IUPAC |
2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C13H13ClN4O3S/c1-8-16-12(18(20)21)13(22-7-11(15)19)17(8)6-9-2-4-10(14)5-3-9/h2-5H,6-7H2,1H3,(H2,15,19) |
Clé InChI |
QQAZAXQSBKQIAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(N1CC2=CC=C(C=C2)Cl)SCC(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
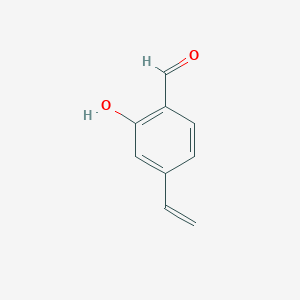
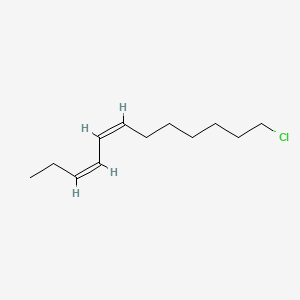
![[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid](/img/structure/B13792936.png)
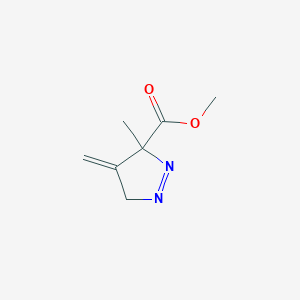
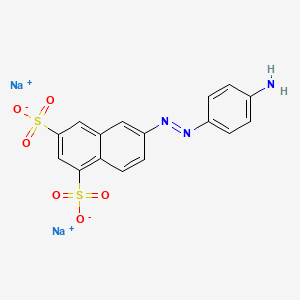
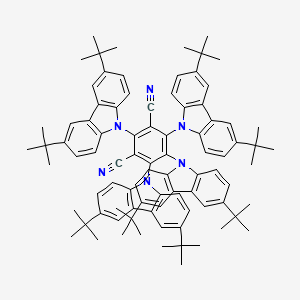
![Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-](/img/structure/B13792951.png)
